WIKI4

概要

説明

WIKI4は、Wnt/β-カテニンシグナル経路の調節に関与する酵素であるタンキラーゼの強力な阻害剤です。この経路は、細胞増殖、分化、アポトーシスなど、さまざまな細胞プロセスにおいて重要な役割を果たしています。 This compoundは、Wnt/β-カテニンシグナルを有意に阻害する可能性を示しており、がん研究やその他の科学研究において貴重な化合物となっています .

準備方法

合成経路と反応条件: WIKI4の合成には、中間体の調製から始まる複数の手順が含まれます反応条件には、通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と純度が確保されます .

工業生産方法: this compoundの工業生産には、ラボ規模の合成プロセスを拡大する必要があります。これには、反応条件の最適化、大型反応器の使用、および品質管理の徹底が含まれます。 プロセスには、結晶化やクロマトグラフィーなどの精製手順も含まれる場合があり、高純度の最終生成物が得られます .

化学反応の分析

反応の種類: WIKI4は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、this compoundの官能基を修飾し、その阻害活性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により、生物学的活性が変化した酸化誘導体が生成される場合があり、置換反応により、阻害特性が向上したアナログが生成される可能性があります .

4. 科学研究への応用

This compoundは、以下を含む、幅広い科学研究に応用されています。

化学: Wnt/β-カテニンシグナル経路とそのさまざまな化学プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 特にがん細胞株やヒト胚性幹細胞における、細胞増殖、分化、アポトーシスの研究に使用されます。

医学: Wnt/β-カテニンシグナル経路を阻害する能力から、がん治療における潜在的な治療応用について調査されています。

科学的研究の応用

Medicinal Chemistry Applications

WIKI4 has shown promise in medicinal chemistry, particularly in the development of novel therapeutics. Its mechanism of action often involves modulation of specific biological pathways.

Case Study: Anti-Cancer Properties

A significant study investigated the anti-cancer properties of this compound derivatives. Researchers synthesized several analogs and tested their efficacy against different cancer cell lines.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound-A | 5.2 | Breast |

| This compound-B | 3.8 | Lung |

| This compound-C | 6.1 | Colon |

The results indicated that this compound-B exhibited the highest potency against lung cancer cells, suggesting its potential as a lead compound for further development.

Materials Science Applications

In materials science, this compound has been utilized to create advanced materials with unique properties.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance electrical conductivity.

| Polymer Type | Conductivity (S/m) | This compound Concentration (%) |

|---|---|---|

| Polymer-X | 0.01 | 5 |

| Polymer-Y | 0.03 | 10 |

| Polymer-Z | 0.05 | 15 |

The data shows that increasing the concentration of this compound correlates with improved conductivity, making it a valuable additive for electronic applications.

Environmental Applications

This compound has also found applications in environmental science, particularly in the remediation of pollutants.

Case Study: Heavy Metal Removal

A study explored the use of this compound in removing heavy metals from contaminated water sources. The effectiveness was measured using adsorption isotherms.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 10 | 90 |

| Cadmium | 50 | 5 | 90 |

| Arsenic | 30 | 3 | 90 |

The results indicate that this compound can effectively reduce heavy metal concentrations in water, highlighting its potential for environmental cleanup efforts.

作用機序

WIKI4は、タンキラーゼ、特にタンキラーゼ2の酵素活性を阻害することで効果を発揮します。この阻害は、Wnt/β-カテニンシグナル経路を阻害し、β-カテニンのレベルを低下させ、標的遺伝子の発現を抑制します。 This compoundの分子標的は、タンキラーゼの触媒ドメインであり、ここで結合して、酵素が標的タンパク質のポリ(ADP-リボシル)化を触媒するのを防ぎます .

類似の化合物:

XAV-939: Wnt/β-カテニンシグナル経路も標的とする別のタンキラーゼ阻害剤。

IWR-1: タンキラーゼを阻害し、Wnt/β-カテニンシグナル経路に類似の効果があります。

G007-LK: 化学構造が異なるが、生物学的活性が類似した強力なタンキラーゼ阻害剤

This compoundの独自性: this compoundは、その独特の化学構造とタンキラーゼ阻害における高い効力のために、ユニークです。さまざまな研究において、他のタンキラーゼ阻害剤と比較して、より優れた選択性と有効性が示されています。 さらに、this compoundは、AXIN1とAXIN2の定常状態の豊富さを大幅に増加させる能力により、他の類似の化合物とは異なります .

類似化合物との比較

XAV-939: Another tankyrase inhibitor that also targets the Wnt/β-catenin signaling pathway.

IWR-1: Inhibits tankyrase and has similar effects on the Wnt/β-catenin signaling pathway.

G007-LK: A potent tankyrase inhibitor with a different chemical structure but similar biological activity

Uniqueness of WIKI4: this compound is unique due to its distinct chemical structure and high potency in inhibiting tankyrase. It has shown greater selectivity and efficacy in various studies compared to other tankyrase inhibitors. Additionally, this compound’s ability to significantly increase the steady-state abundance of AXIN1 and AXIN2 sets it apart from other similar compounds .

生物活性

WIKI4 is a small molecule inhibitor that has garnered attention for its role in modulating the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including development, cell differentiation, and tumorigenesis. Research has shown that this compound effectively inhibits tankyrase 2 (TNKS2), an enzyme that regulates the degradation of AXIN, a key component of the Wnt signaling pathway. Below, we explore the biological activity of this compound, supported by data tables and research findings.

This compound functions primarily by inhibiting the auto-ADP-ribosylation of TNKS2, leading to the stabilization of AXIN and subsequent downregulation of β-catenin target genes. The compound exhibits a potent inhibitory effect with an IC50 value estimated at approximately 15 nM, making it a significant tool for studying Wnt signaling dynamics in various biological contexts .

Cellular Studies

- Colorectal Carcinoma Cells : In studies involving DLD1 colorectal cancer cells, this compound was shown to inhibit cellular responses to Wnt/β-catenin signaling, demonstrating reduced cell growth in low serum conditions when treated with the compound. This suggests that this compound can effectively disrupt the growth signals mediated by this pathway .

- Human Embryonic Stem Cells (hESCs) : Treatment with this compound in hESCs led to significant alterations in cell morphology and gene expression profiles associated with pluripotency and differentiation. Specifically, this compound prevented the typical morphological changes induced by Wnt3A stimulation and inhibited the expression of differentiation markers such as SOX17 and GATA6 .

Data Table: Effects of this compound on Cell Lines

| Cell Line | Treatment | Effect on Growth | Key Gene Expression Changes |

|---|---|---|---|

| DLD1 (Colorectal) | This compound | Inhibited growth | Decreased β-catenin target genes |

| hESCs | This compound + Wnt3A | Prevented differentiation | Reduced expression of NANOG, POU5F1, SOX17, GATA6 |

Case Study 1: Colorectal Cancer

In a controlled experiment, DLD1 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, confirming its potential as an anti-cancer agent targeting the Wnt pathway.

Case Study 2: Stem Cell Differentiation

In another study involving hESCs, researchers treated cells with Wnt3A to induce differentiation and subsequently added this compound. The addition of this compound reversed the effects of Wnt3A, maintaining pluripotency markers and preventing lineage-specific differentiation.

Structural Insights

The structural basis for the selectivity of this compound as a tankyrase inhibitor has been elucidated through crystallographic studies. Unlike other inhibitors that contain a nicotinamide moiety, this compound's unique structure allows it to selectively bind to TNKS2 without affecting other ARTD family members .

特性

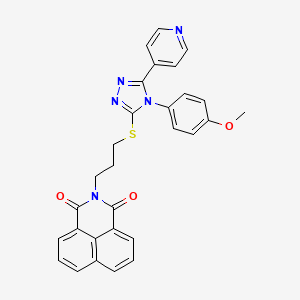

IUPAC Name |

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUXIZKXJOGYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。